molecular formula C11H17BrCl2N2 B13563233 1-(4-Bromophenyl)piperidin-4-aminedihydrochloride

1-(4-Bromophenyl)piperidin-4-aminedihydrochloride

Cat. No.: B13563233
M. Wt: 328.07 g/mol
InChI Key: JEODSHYCFAGTIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)piperidin-4-amine dihydrochloride (CAS: 1233952-38-9) is a piperidine derivative with a 4-bromophenyl substituent. Its molecular formula is C₁₂H₁₇BrCl₂N₂, with a molecular weight of 342.10 g/mol and a purity of ≥95% . The compound exists as a dihydrochloride salt, enhancing its aqueous solubility and stability for pharmacological research. It is structurally characterized by a piperidin-4-amine core linked to a 4-bromobenzyl group, which confers distinct electronic and steric properties compared to analogs with other substituents.

Properties

Molecular Formula

C11H17BrCl2N2

Molecular Weight

328.07 g/mol

IUPAC Name

1-(4-bromophenyl)piperidin-4-amine;dihydrochloride

InChI

InChI=1S/C11H15BrN2.2ClH/c12-9-1-3-11(4-2-9)14-7-5-10(13)6-8-14;;/h1-4,10H,5-8,13H2;2*1H

InChI Key

JEODSHYCFAGTIZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C2=CC=C(C=C2)Br.Cl.Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Reaction Overview

The synthesis of 1-(4-bromophenyl)piperidine typically begins with bromobenzene and piperidine as primary raw materials. The process involves a nucleophilic aromatic substitution or coupling reaction facilitated by a strong base and appropriate solvents to form N-phenylpiperidine intermediates, which are subsequently brominated to introduce the bromine substituent at the para position of the phenyl ring.

Synthetic Route and Conditions

A patented method (CN112645902A) outlines a two-step synthetic route:

  • Step 1: Formation of N-phenylpiperidine

    • Reactants: Bromobenzene, piperidine, and a nucleophilic base (potassium tert-butoxide or sodium tert-amylate).
    • Solvent: Sulfolane.
    • Conditions: Heating at 150–180 °C.
    • Molar ratios: Bromobenzene : Piperidine : Base = 1 : 1.0–1.1 : 1.5–2.0.
    • Outcome: N-phenylpiperidine is obtained with yields around 84% and high purity (HPLC 99.2%).
  • Step 2: Bromination to 1-(4-bromophenyl)piperidine

    • Reactants: N-phenylpiperidine, brominating agents such as N-bromosuccinimide or dibromohydantoin.
    • Solvents: Acetonitrile or dichloromethane.
    • Catalyst: Tetra-n-butylammonium tetraphenylborate (0.02–0.15 equivalents) to enhance para-selectivity.
    • Conditions: Temperature maintained between 15–40 °C.
    • Molar ratio: N-phenylpiperidine to brominating agent = 1 : 1.1–1.2.
    • Purification: Vacuum distillation or recrystallization using dichloromethane and n-heptane (1:4).
    • Yield: Approximately 85–90%, with purity exceeding 98.5% by gas chromatography.

Representative Experimental Data

Step Reactants & Conditions Yield (%) Purity (HPLC/GC) Notes
1 Bromobenzene (50 g, 0.318 mol), Piperidine (28.5 g, 0.334 mol), Potassium tert-butoxide (64.2 g, 0.572 mol), Sulfolane, 160–165 °C, 4 h 84.1 99.2% HPLC N-phenylpiperidine obtained
2 N-phenylpiperidine (20 g, 0.124 mol), N-bromosuccinimide (26.5 g, 0.149 mol), Dichloromethane, 20–25 °C, 8 h, catalyst present 85.4 99.7% GC 1-(4-bromophenyl)piperidine obtained
2 N-phenylpiperidine (20 g), Dibromohydantoin (21.2 g), Dichloromethane, 20–25 °C, 5 h 87.2 99.5% GC Alternative brominating agent
2 N-phenylpiperidine (20 g), N-bromosuccinimide (26.5 g), Acetonitrile, 20–25 °C, 6 h 90.1 98.5% GC Solvent variation

Advantages of This Method

  • Utilizes readily available and inexpensive raw materials.
  • Avoids expensive palladium catalysts commonly used in coupling reactions.
  • Simple operation with relatively few reaction steps.
  • High selectivity for para-bromination, minimizing isomer formation.
  • Scalable for industrial production.

Conversion to 1-(4-Bromophenyl)piperidin-4-aminedihydrochloride

While direct literature on the preparation of the dihydrochloride salt of 1-(4-bromophenyl)piperidin-4-amine is less abundant, standard chemical practice for preparing amine dihydrochloride salts involves:

  • Amination Step: Introduction of an amino group at the 4-position of the piperidine ring, which can be achieved via reductive amination or nucleophilic substitution on suitable intermediates.
  • Salt Formation: Treatment of the free amine with hydrochloric acid gas or concentrated hydrochloric acid in an appropriate solvent to form the dihydrochloride salt, which enhances compound stability and solubility.

This approach aligns with general procedures for preparing piperidin-4-amines and their hydrochloride salts, as seen in analogous compounds such as N-(4-fluorophenyl)piperidin-4-amine dihydrochloride, which is synthesized by reacting 4-fluoroaniline with piperidine followed by salt formation.

Summary Table of Preparation Methods

Stage Reaction Type Key Reagents Conditions Yield (%) Purification Notes
1 Nucleophilic substitution Bromobenzene, Piperidine, Potassium tert-butoxide, Sulfolane 150–180 °C, 4 h ~84 Filtration, solvent extraction Formation of N-phenylpiperidine
2 Electrophilic bromination N-phenylpiperidine, N-bromosuccinimide or dibromohydantoin, Catalyst 15–40 °C, 5–8 h 85–90 Vacuum distillation or recrystallization Para-selective bromination
3 Amination (general) Suitable amine source Variable Not specified Salt formation with HCl Formation of piperidin-4-amine derivative
4 Salt formation Hydrochloric acid Ambient conditions Quantitative Crystallization Dihydrochloride salt

Chemical Reactions Analysis

1-(4-Bromophenyl)piperidin-4-aminedihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its reduced form.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

    Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

1-(4-Bromophenyl)piperidin-4-aminedihydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor in the development of pharmaceutical drugs.

    Industry: In industrial applications, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)piperidin-4-aminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in medicinal chemistry, the compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 1-(4-bromophenyl)piperidin-4-amine dihydrochloride with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Physicochemical Properties Reference
1-(4-Bromophenyl)piperidin-4-amine dihydrochloride C₁₂H₁₇BrCl₂N₂ 342.10 4-Bromobenzyl High lipophilicity; dihydrochloride salt form improves solubility
1-(4-Chlorobenzyl)piperidin-4-amine hydrochloride C₁₂H₁₈Cl₂N₂ 261.19 4-Chlorobenzyl Lower molecular weight; similar solubility profile
1-(3-Methoxy-4-nitrophenyl)piperidin-4-amine hydrochloride C₁₂H₁₆ClN₃O₃ 285.73 3-Methoxy-4-nitrophenyl Electron-withdrawing nitro group enhances reactivity
N-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine hydrochloride C₁₂H₁₈ClN₃ 247.75 Pyridin-2-yl-ethyl Heteroaromatic group improves CNS penetration
1-(6-Chloropyrimidin-4-yl)piperidin-4-amine hydrochloride C₉H₁₄Cl₂N₄ 249.14 6-Chloropyrimidin-4-yl Planar heterocyclic substituent affects binding affinity
Key Observations:
  • Substituent Effects :
    • The 4-bromobenzyl group in the target compound increases molecular weight and lipophilicity compared to the 4-chlorobenzyl analog .
    • Electron-withdrawing groups (e.g., nitro in 3-methoxy-4-nitrophenyl) enhance reactivity and may influence metabolic stability .
    • Heterocyclic substituents (e.g., pyridin-2-yl ) improve blood-brain barrier penetration, making them suitable for CNS-targeting applications .
Key Insights:
  • The 4-bromophenyl derivative’s large halogen may enhance binding to hydrophobic pockets in ion channels (e.g., Kv1.5) .
  • Compounds with dihydrobenzofuran moieties exhibit dual receptor antagonism, suggesting structural versatility for multitarget therapies .

Biological Activity

1-(4-Bromophenyl)piperidin-4-aminedihydrochloride is a compound of significant interest in medicinal chemistry due to its multifaceted biological activities. This article delves into its mechanisms of action, biological interactions, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₇BrCl₂N₂. The compound features a piperidine ring with a bromophenyl substituent at the para position, which is crucial for its biological activity. The presence of the bromine atom enhances its interaction with various biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It has been shown to:

  • Inhibit Acetylcholinesterase : This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. Inhibition leads to increased acetylcholine levels, which may be beneficial in treating neurodegenerative diseases like Alzheimer's disease .
  • Inhibit Monoamine Oxidase-B (MAO-B) : This enzyme metabolizes dopamine, and its inhibition can enhance dopaminergic transmission, potentially aiding in the management of mood disorders and Parkinson's disease .

Biological Activity Summary

The table below summarizes key biological activities associated with this compound:

Biological Activity Mechanism Potential Applications
Acetylcholinesterase InhibitionIncreases acetylcholine levelsAlzheimer's disease treatment
Monoamine Oxidase-B InhibitionEnhances dopamine levelsParkinson's disease, mood disorders
Interaction with ReceptorsModulates neurotransmitter receptor activityPotential antidepressant effects

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various experimental settings:

  • Neuroprotective Effects : In vitro studies demonstrated that the compound significantly protects neuronal cells from oxidative stress-induced damage by enhancing antioxidant defenses .
  • Behavioral Studies : Animal models treated with this compound exhibited improved cognitive functions and reduced anxiety-like behaviors, suggesting its potential as a therapeutic agent for cognitive deficits .
  • Antibacterial Activity : Preliminary investigations revealed that this compound exhibits antibacterial properties against certain Gram-positive and Gram-negative bacteria, indicating a broader spectrum of biological activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored through comparisons with similar compounds:

Compound Name Structural Features Unique Attributes
1-(3-Bromophenyl)piperidineBromine at the meta position on phenylDifferent bioactivity profile
1-(4-Aminophenyl)piperidin-4-olHydroxyl group additionEnhanced solubility and potential activity
1-Phenylpiperidin-4-amine dihydrochlorideLacks bromine substitutionDifferent pharmacological properties

These variations demonstrate how structural modifications can influence biological activities, highlighting the importance of the bromine atom in enhancing interaction with biological targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Bromophenyl)piperidin-4-amine dihydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or alkylation reactions. A common approach involves reacting 4-bromophenyl bromide with piperidin-4-amine in polar aprotic solvents (e.g., DMF or acetonitrile) under reflux. The dihydrochloride salt is formed by treating the free base with HCl gas in anhydrous ethanol. Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 amine:aryl halide) are critical for maximizing yield (≥75%). Purification via recrystallization (ethanol/ether) or column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) ensures ≥95% purity .

Q. How can researchers confirm the structural integrity of 1-(4-Bromophenyl)piperidin-4-amine dihydrochloride?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : Expected signals include aromatic protons (δ 7.3–7.5 ppm, doublet for bromophenyl), piperidine protons (δ 2.5–3.5 ppm), and amine protons (δ 1.8–2.2 ppm).
  • Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z 255.1 [M+H]⁺ (free base) and 325.0 [M+H]⁺ (dihydrochloride).
  • Elemental Analysis : Match calculated (C: 40.6%, H: 5.2%, N: 8.6%) and observed values .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Answer : The dihydrochloride form enhances water solubility (>50 mg/mL at 25°C) compared to the free base. Stability studies indicate decomposition <5% after 6 months at −20°C in airtight, light-protected containers. In DMSO, avoid freeze-thaw cycles to prevent precipitation .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during characterization?

  • Methodological Answer : Discrepancies often arise from dynamic proton exchange or crystal packing effects. Strategies include:

  • Variable-Temperature NMR : To slow exchange processes (e.g., amine proton broadening at 25°C resolves at −40°C).
  • X-ray Crystallography : Resolve ambiguities via single-crystal structure determination (e.g., CCDC deposition number for reference).
  • DFT Calculations : Compare experimental and computed NMR shifts using software like Gaussian or ADF .

Q. What strategies are effective for improving bioactivity in analogs of this compound?

  • Answer : Structure-activity relationship (SAR) studies suggest:

  • Substitution Patterns : Electron-withdrawing groups (e.g., Br at para-position) enhance receptor binding affinity.
  • Salt Form Optimization : Dihydrochloride improves bioavailability by 30% over monohydrochloride in in vitro assays.
  • Pharmacophore Modeling : Use tools like Schrödinger’s Phase to identify critical hydrogen-bonding sites (e.g., amine group interactions with GPCRs) .

Q. How can researchers address low yields in scale-up synthesis?

  • Answer : Common pitfalls and solutions:

  • Byproduct Formation : Use scavengers (e.g., polymer-bound triphenylphosphine) to trap unreacted aryl halides.
  • Reactor Design : Switch from batch to flow chemistry for improved heat/mass transfer (yield increases from 65% to 82% at 100 g scale).
  • Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progress and optimize quenching .

Key Research Challenges

  • Contradictory Biological Data : In in vitro assays, conflicting IC₅₀ values (e.g., 10 µM vs. 25 µM for kinase inhibition) may arise from assay conditions (e.g., ATP concentration differences). Validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
  • Scale-Up Limitations : Poor heat dissipation in batch reactors reduces yield at >500 g scales. Adopt microwave-assisted synthesis for uniform heating .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.